Disclosed BET Bromodomain Potency: Baseline pIC50 Threshold vs. Undisclosed Exact Values for Benchmark Inhibitors
The WO2011054843 A1 patent specification establishes that claimed BET family bromodomain inhibitors, including Bromodomain inhibitor-8 (Intermediate 21), possess a pIC50 ≥5.0 (i.e., IC50 ≤10 µM) in at least one of the described binding assays for BRD2, BRD3, or BRD4 bromodomains [1]. In contrast, benchmark pan-BET inhibitors have published exact potency values: JQ1 exhibits Kd values of 50–90 nM for BRD4 bromodomains, I-BET151 shows cellular IC50 values of 0.25–0.79 μM for BRD2/3/4, and Mivebresib displays Ki values of 1–2.2 nM for BRD2/4/T [2]. The precise IC50 or Kd values for Bromodomain inhibitor-8 against individual BET bromodomains are not disclosed in the patent or subsequent peer-reviewed literature [1].
| Evidence Dimension | BET bromodomain inhibitory potency (pIC50 / IC50) |
|---|---|
| Target Compound Data | pIC50 ≥5.0 (IC50 ≤10 µM) in BET bromodomain binding assays; exact values not disclosed |
| Comparator Or Baseline | JQ1: BRD4 Kd 50–90 nM; I-BET151: BRD2/3/4 IC50 0.25–0.79 μM; Mivebresib: BRD2/4/T Ki 1–2.2 nM |
| Quantified Difference | Cannot be calculated; only a lower-bound threshold (pIC50 ≥5.0) is specified for target compound |
| Conditions | Patent-defined BET bromodomain binding assays for BRD2, BRD3, or BRD4 |
Why This Matters
The absence of disclosed exact potency values means that scientific users cannot quantitatively rank Bromodomain inhibitor-8 relative to other BET inhibitors without performing their own in-assay validation.
- [1] Chung, C.W., et al. Bromodomain inhibitors for treating autoimmune and inflammatory diseases. WO2011054843 A1, World Intellectual Property Organization, 2011. View Source
- [2] Filippakopoulos, P., et al. Selective inhibition of BET bromodomains. Nature, 2010, 468(7327), 1067–1073; McDaniel, K.F., et al. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. J. Med. Chem. 2017, 60(20), 8369–8384. View Source
